molecular formula C18H22N2O2S B14983588 2-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

2-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B14983588
M. Wt: 330.4 g/mol
InChI Key: UZIXXBUXYDHRPT-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with methoxy, pyrrolidinyl, and thiophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methoxy group via methylation. The pyrrolidinyl and thiophenyl groups can be introduced through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions with biomolecules.

    Medicine: It has potential therapeutic applications, such as acting as a lead compound for drug development.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-methoxy-N-(2-pyrrolidin-1-yl-ethyl)benzamide: Lacks the thiophenyl group, which could influence its binding properties and efficacy.

    2-methoxy-N-[2-(pyrrolidin-1-yl)-2-(phenyl)ethyl]benzamide: Replaces the thiophenyl group with a phenyl group, potentially altering its chemical and biological properties.

Uniqueness

2-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methoxy, pyrrolidinyl, and thiophenyl groups allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-methoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C18H22N2O2S/c1-22-16-8-3-2-7-14(16)18(21)19-13-15(17-9-6-12-23-17)20-10-4-5-11-20/h2-3,6-9,12,15H,4-5,10-11,13H2,1H3,(H,19,21)

InChI Key

UZIXXBUXYDHRPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCC3

Origin of Product

United States

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